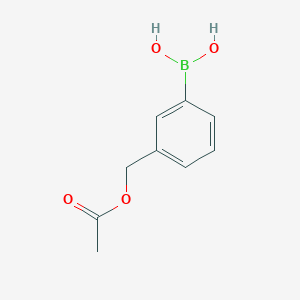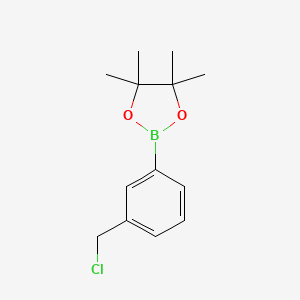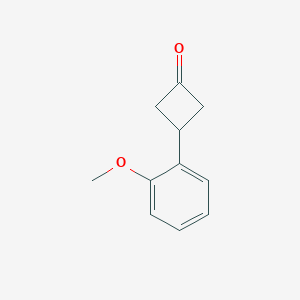
3-(2-Methoxyphenyl)cyclobutan-1-one
説明
3-(2-Methoxyphenyl)cyclobutan-1-one is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of cyclobutanones, which includes 3-(2-Methoxyphenyl)cyclobutan-1-one, can be achieved through various methods. One such method involves the dehydration of 1-methylcyclobutan-1-ol to yield 1-methylcyclobut-1-ene . Another method involves the chemoselective C-C bond cleavages of reactive bicyclo[1.1.1]pent-1-yl alcohols (BCP-OHs) to provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Molecular Structure Analysis
The InChI code for 3-(2-Methoxyphenyl)cyclobutan-1-one is 1S/C11H12O2/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8/h2-5,9H,6-7H2,1H3 . This indicates the presence of a methoxyphenyl group attached to a cyclobutanone ring.Chemical Reactions Analysis
The chemical reactions involving cyclobutanones are diverse. For instance, the dehydration of 1-methylcyclobutan-1-ol yields 1-methylcyclobut-1-ene . Additionally, chemoselective C-C bond cleavages of reactive bicyclo[1.1.1]pent-1-yl alcohols (BCP-OHs) can provide cyclobutanone derivatives .Physical And Chemical Properties Analysis
3-(2-Methoxyphenyl)cyclobutan-1-one is a liquid at room temperature . It has a molecular weight of 176.22 .科学的研究の応用
Synthesis of Chromenes and Carotenoids
Cyclobutyl derivatives, including 3-(2-Methoxyphenyl)cyclobutan-1-one, serve as intermediates in synthesizing chromenes and carotenoids. For instance, the synthesis of 1,2a,3,8b-tetrahydro-2H-cyclobuta[c]chromenes involves acid-catalyzed intramolecular alkylation, highlighting the cyclobutane ring's role in producing complex organic structures with potential applications in pigment production (Bernard et al., 2004).
Palladium-Catalyzed Reactions for Arylated Benzolactones
3-(2-Hydroxyphenyl)cyclobutanones, closely related to 3-(2-Methoxyphenyl)cyclobutan-1-one, undergo palladium-catalyzed reactions with aryl bromides to produce 4-arylmethyl-3,4-dihydrocoumarins. This process involves carbon-carbon bond cleavage and formation, demonstrating the cyclobutane derivatives' utility in constructing complex organic molecules (Matsuda et al., 2008).
NMR Analysis of Cyclobutane Derivatives
The complete NMR assignment for isomeric cyclobutanes from a [2 + 2] photocycloaddition involving N-methylisocarbostyril and 4-methoxy-3-buten-2-one demonstrates the synthetic and analytical applications of cyclobutane derivatives. This study underlines the importance of understanding the structural nuances of cyclobutane derivatives for their potential utility in synthetic chemistry (Minter et al., 2002).
Antimicrobial Activity of Schiff Base Ligands
Schiff base ligands containing cyclobutane and their metal complexes exhibit antimicrobial activity, indicating the potential of 3-(2-Methoxyphenyl)cyclobutan-1-one derivatives in developing new antimicrobial agents. This research suggests cyclobutane derivatives' role in medicinal chemistry, specifically in targeting microbial infections (Cukurovalı et al., 2002).
Lewis Acid-Catalyzed Cycloadditions
3-(2-Methoxyphenyl)cyclobutan-1-one derivatives participate in Lewis acid-catalyzed [4 + 2] cycloadditions, demonstrating their utility in creating complex organic structures. These reactions showcase the versatility of cyclobutane derivatives in organic synthesis, offering pathways to novel compounds with potential applications across various domains (Matsuo et al., 2008).
Safety And Hazards
The safety data sheet for 3-(2-Methoxyphenyl)cyclobutan-1-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-(2-methoxyphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAFDRNYVNBEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)cyclobutan-1-one | |
CAS RN |
335331-55-0 | |
| Record name | 3-(2-methoxyphenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
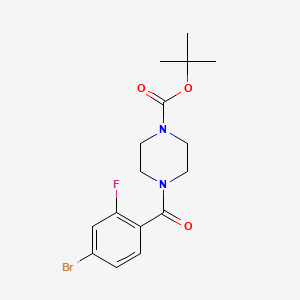
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)
![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)
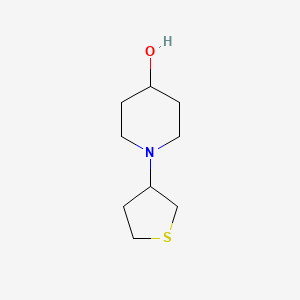
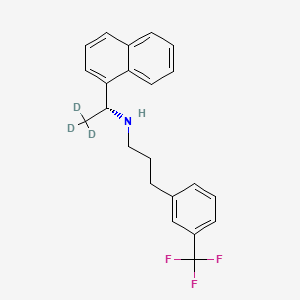
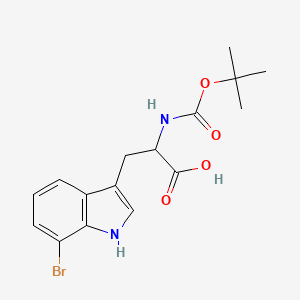
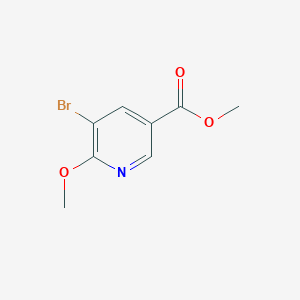
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)
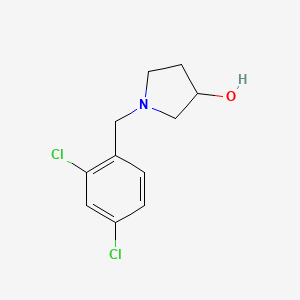
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)
![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)
